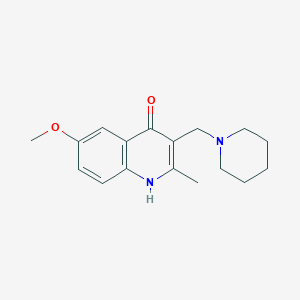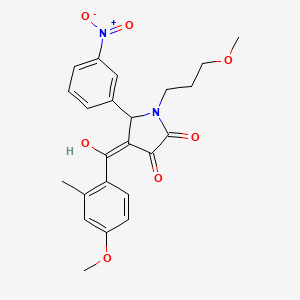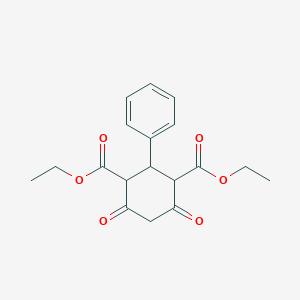![molecular formula C19H24N2O3 B5415908 N-[(5-cyclopropyl-3-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5415908.png)
N-[(5-cyclopropyl-3-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-cyclopropyl-3-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide, also known as L-745,870, is a selective antagonist for the dopamine D4 receptor. It has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
N-[(5-cyclopropyl-3-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide acts as a selective antagonist for the dopamine D4 receptor, which is a member of the G protein-coupled receptor family. By binding to the receptor, this compound blocks the action of dopamine, a neurotransmitter that plays a critical role in the regulation of mood, motivation, and reward. The blockade of dopamine D4 receptors by this compound has been shown to modulate the activity of the prefrontal cortex, which is involved in the regulation of cognitive and emotional processes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and reduce impulsivity. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In human studies, this compound has been shown to improve working memory and attention in healthy volunteers. However, it has also been associated with side effects such as nausea, headache, and dizziness.
Advantages and Limitations for Lab Experiments
N-[(5-cyclopropyl-3-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide has several advantages and limitations for lab experiments. Its high selectivity for dopamine D4 receptors makes it a valuable tool for investigating the role of these receptors in various neurological and psychiatric disorders. However, its limited bioavailability and potential side effects make it challenging to use in clinical studies. Additionally, the synthesis of this compound is complex and requires specialized equipment and expertise.
Future Directions
Future research on N-[(5-cyclopropyl-3-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide should focus on several areas. First, further studies are needed to understand the mechanisms underlying the effects of this compound on cognitive and emotional processes. Second, more research is needed to investigate the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders. Third, the development of more potent and selective dopamine D4 receptor antagonists could improve the efficacy and safety of these drugs. Finally, the use of this compound in combination with other drugs could provide new treatment options for complex disorders such as schizophrenia and addiction.
Conclusion
In conclusion, this compound is a selective antagonist for the dopamine D4 receptor that has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its high selectivity and specificity make it a valuable tool for investigating the role of dopamine D4 receptors in these disorders. However, further research is needed to fully understand the mechanisms underlying its effects and to develop more effective and safe treatments.
Synthesis Methods
The synthesis of N-[(5-cyclopropyl-3-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide involves several steps, including the preparation of 4-(3-hydroxy-3-methylbutyl)benzamide, the synthesis of 5-cyclopropyl-3-isoxazolylmethyl chloride, and the coupling of the two compounds. The final product is obtained through purification and isolation processes. The synthesis of this compound has been optimized to improve yield and purity, and several variations of the method have been reported in the literature.
Scientific Research Applications
N-[(5-cyclopropyl-3-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have a high affinity for dopamine D4 receptors, which are primarily located in the prefrontal cortex, a brain region that plays a critical role in cognitive and emotional processes. This compound has been investigated for its potential use in the treatment of schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
properties
IUPAC Name |
N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,23)10-9-13-3-5-15(6-4-13)18(22)20-12-16-11-17(24-21-16)14-7-8-14/h3-6,11,14,23H,7-10,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVALGQFGTBJRPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-bromo-4-quinazolinyl)amino]-4-nitrophenol hydrochloride](/img/structure/B5415829.png)
![6-isopropyl-3-methyl-2-[(2-phenyl-5-pyrimidinyl)methylene]cyclohexanone](/img/structure/B5415830.png)

![2-(2-methoxyethyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5415839.png)

![N-[1-(1-{[1-(aminocarbonyl)cyclopropyl]carbonyl}piperidin-4-yl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5415859.png)
![4-(4-fluoropiperidin-1-yl)-7-(3-furoyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5415862.png)

![N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5415884.png)
![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-D-prolylpiperidine](/img/structure/B5415890.png)
![N-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)pyrrolidin-3-yl]methyl}-N'-cyclopentylurea](/img/structure/B5415907.png)
![3-{2-[ethyl(tetrahydro-2H-pyran-4-yl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5415916.png)
![1-(3-chlorophenyl)-5-[4-(diethylamino)-2-hydroxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5415920.png)